molecular formula C4H8ClO3P B14475120 2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane CAS No. 65534-00-1

2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane

Cat. No.: B14475120
CAS No.: 65534-00-1
M. Wt: 170.53 g/mol
InChI Key: NJKGGXIVXBWFTO-UHFFFAOYSA-N
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Description

2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane is an organophosphorus compound that features a dioxaphospholane ring with a chloro and methoxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane typically involves the cyclization of appropriate precursors. One method starts with methyl 4-chloroacetoacetate, which undergoes cyclization with urea to form an intermediate. This intermediate is then reacted with a chlorinating reagent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.

    Hydrolysis: The dioxaphospholane ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the chloro group.

    Oxidizing Agents: Agents like hydrogen peroxide or peracids can oxidize the phosphorus atom.

    Hydrolysis Conditions: Acidic or basic aqueous solutions can hydrolyze the dioxaphospholane ring.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of phosphine oxides or phosphates.

    Hydrolysis Products: Hydrolysis typically yields phosphoric acid derivatives.

Scientific Research Applications

2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane involves its reactivity with various nucleophiles and oxidizing agents. The chloro group can be displaced by nucleophiles, leading to the formation of new phosphorus-containing compounds. The dioxaphospholane ring can undergo hydrolysis, releasing phosphoric acid derivatives. These reactions can affect molecular targets and pathways in biological systems, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane is unique due to its dioxaphospholane ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.

Properties

CAS No.

65534-00-1

Molecular Formula

C4H8ClO3P

Molecular Weight

170.53 g/mol

IUPAC Name

2-chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane

InChI

InChI=1S/C4H8ClO3P/c1-6-2-4-3-7-9(5)8-4/h4H,2-3H2,1H3

InChI Key

NJKGGXIVXBWFTO-UHFFFAOYSA-N

Canonical SMILES

COCC1COP(O1)Cl

Origin of Product

United States

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